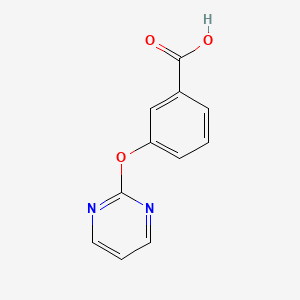![molecular formula C9H17N3O3 B2966768 [1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester CAS No. 1159737-09-3](/img/structure/B2966768.png)
[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl esters, such as “[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester”, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of “[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester” is likely to be influenced by the principles of conformational analysis. For instance, a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial . This is due to 1,3-diaxial interactions, which are steric interactions between an axial substituent located on carbon atom 1 of a cyclohexane ring and the hydrogen atoms (or other substituents) located on carbon atoms 3 and 5 .Chemical Reactions Analysis
The transesterification of β-keto esters is a useful transformation in organic synthesis . Reactions which are selective for β-keto esters most likely proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .Aplicaciones Científicas De Investigación
Synthesis of Functional 1,2-Dithiolanes
This compound can be utilized in the synthesis of functional 1,2-dithiolanes, which are five-membered heterocyclic molecules comprising a disulfide bond. The unique reactivity of this class of disulfides has been exploited for various applications such as cell-uptake, reversible protein-polymer conjugation, biosensors, dynamic networks, and functional polymer synthesis .
Cell-Uptake Applications
The compound’s reactivity pattern makes it suitable for cell-uptake applications. Its ability to form 1,2-dithiolanes can be leveraged to facilitate the direct polydisulfide-mediated cytosolic delivery of molecules, which is a critical step in drug delivery and therapeutic interventions .
Reversible Protein-Polymer Conjugation
Researchers can use this compound for reversible protein-polymer conjugation. This application is significant in the field of bioconjugate chemistry, where it can be used to create reversible linkages between proteins and synthetic polymers, allowing for the development of advanced biomaterials .
Biosensor Development
The compound’s structural features enable its use in the development of biosensors. By exploiting the reactivity of 1,2-dithiolanes, it can be incorporated into sensor platforms to detect biological analytes with high specificity and sensitivity .
Dynamic Covalent Chemistry Networks
Dynamic covalent chemistry benefits from the compound’s ability to form 1,2-dithiolanes, which can be used to construct dynamic networks. These networks are capable of self-healing and can respond to environmental stimuli, making them useful in smart materials and adaptive systems .
Functional Polymer Synthesis
The compound is also instrumental in functional polymer synthesis. Its incorporation into polymers can lead to materials with unique properties such as dynamic behavior, environmental responsiveness, and the ability to undergo controlled degradation .
Safety and Hazards
While the specific safety and hazards of “[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester” were not found in the search results, it’s important to note that similar compounds can cause skin irritation, serious eye damage, and may cause respiratory irritation . They can also be very toxic to aquatic life .
Propiedades
IUPAC Name |
tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-8(2,3)15-7(13)11-9(4-5-9)6(10)12-14/h14H,4-5H2,1-3H3,(H2,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIVMBCEJOJVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966688.png)
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966689.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2966691.png)
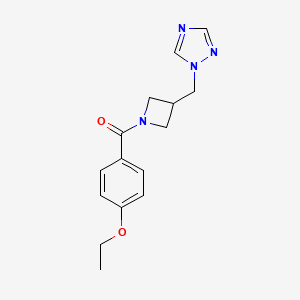
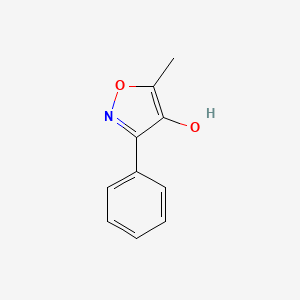
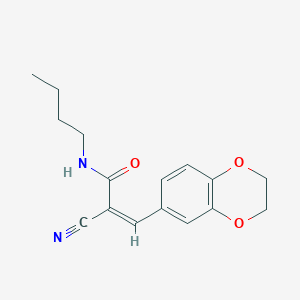
![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)
![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)
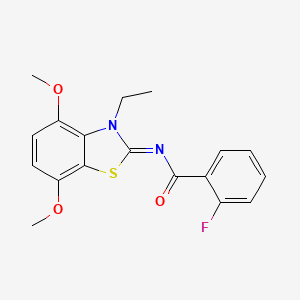
![N-(2,3-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2966703.png)
